molecular formula C44H55N8O8P B12371647 2'-OMe-dmf-G-CE-Phosphoramidite

2'-OMe-dmf-G-CE-Phosphoramidite

Cat. No.: B12371647
M. Wt: 854.9 g/mol
InChI Key: ZGDBCILCTOHNAB-PJNRPICNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-OMe-dmf-G-CE-Phosphoramidite involves the protection of the guanosine nucleobase followed by the introduction of the 2’-O-methyl group. The key steps include:

    Protection of the 5’-hydroxyl group: using dimethoxytrityl chloride (DMT-Cl).

    Protection of the 2’-hydroxyl group: with a methyl group using methyl iodide (MeI) in the presence of a base.

    Protection of the guanine base: with dimethylformamidine (dmf).

    Introduction of the phosphoramidite group: using β-cyanoethyl diisopropylchlorophosphoramidite

Industrial Production Methods: Industrial production of 2’-OMe-dmf-G-CE-Phosphoramidite follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 2’-OMe-dmf-G-CE-Phosphoramidite primarily undergoes:

Common Reagents and Conditions:

Major Products: The major product formed is the oligonucleotide with 2’-O-methyl modifications, which enhances stability and binding affinity .

Mechanism of Action

2’-OMe-dmf-G-CE-Phosphoramidite exerts its effects by incorporating 2’-O-methyl modifications into oligonucleotides. This modification:

Comparison with Similar Compounds

Properties

Molecular Formula

C44H55N8O8P

Molecular Weight

854.9 g/mol

IUPAC Name

N'-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide

InChI

InChI=1S/C44H55N8O8P/c1-29(2)52(30(3)4)61(58-25-13-24-45)60-38-36(59-42(39(38)56-9)51-28-46-37-40(51)48-43(49-41(37)53)47-27-50(5)6)26-57-44(31-14-11-10-12-15-31,32-16-20-34(54-7)21-17-32)33-18-22-35(55-8)23-19-33/h10-12,14-23,27-30,36,38-39,42H,13,25-26H2,1-9H3,(H,48,49,53)/b47-27+/t36-,38?,39+,42-,61?/m1/s1

InChI Key

ZGDBCILCTOHNAB-PJNRPICNSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](O[C@H]([C@H]1OC)N2C=NC3=C2N=C(NC3=O)/N=C/N(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=NC3=C2N=C(NC3=O)N=CN(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Origin of Product

United States

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